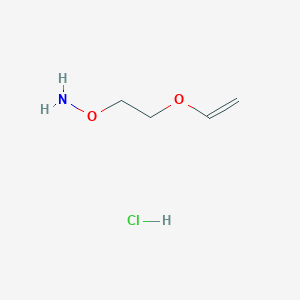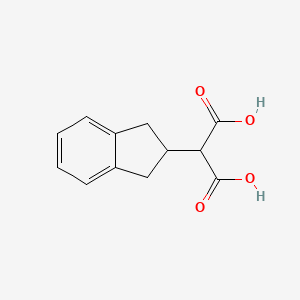
2',5-Difluoro-1-arabinosyluridine monophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,5-Difluoro-1-arabinosyluridine monophosphate is a synthetic nucleotide analog. It is a derivative of uridine, where the hydrogen atoms at the 2’ and 5’ positions of the ribose sugar are replaced by fluorine atoms. This compound has a molecular formula of C9H11F2N2O8P and a molecular weight of 344.16 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5-Difluoro-1-arabinosyluridine monophosphate typically involves multiple steps. One common method starts with the fluorination of uridine to introduce the fluorine atoms at the 2’ and 5’ positions. This is followed by phosphorylation to attach the phosphate group at the 5’ position of the sugar moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2’,5-Difluoro-1-arabinosyluridine monophosphate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Advanced purification techniques, such as chromatography, are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
2’,5-Difluoro-1-arabinosyluridine monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated uracil derivatives, while reduction may produce deoxyfluorinated analogs .
科学研究应用
2’,5-Difluoro-1-arabinosyluridine monophosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
作用机制
The mechanism of action of 2’,5-Difluoro-1-arabinosyluridine monophosphate involves its incorporation into nucleic acids. Once inside the cell, it is phosphorylated to its active triphosphate form. This active form can inhibit enzymes involved in DNA and RNA synthesis, such as thymidylate synthetase, leading to the disruption of nucleic acid metabolism and cell proliferation .
相似化合物的比较
Similar Compounds
- 2’,3’-Dideoxyuridine monophosphate
- 2’,5’-Dideoxy-5-fluorouridine monophosphate
- 2’,3’-Dideoxy-2’,3’-difluorouridine monophosphate
Uniqueness
2’,5-Difluoro-1-arabinosyluridine monophosphate is unique due to the presence of fluorine atoms at both the 2’ and 5’ positions of the sugar moiety. This structural modification enhances its stability and resistance to enzymatic degradation, making it a valuable tool in biochemical and pharmaceutical research .
属性
CAS 编号 |
85894-46-8 |
|---|---|
分子式 |
C9H11F2N2O8P |
分子量 |
344.16 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R)-4-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H11F2N2O8P/c10-3-1-13(9(16)12-7(3)15)8-5(11)6(14)4(21-8)2-20-22(17,18)19/h1,4-6,8,14H,2H2,(H,12,15,16)(H2,17,18,19)/t4-,5+,6-,8-/m1/s1 |
InChI 键 |
FEEBOLVDMGNROC-BYPJNBLXSA-N |
手性 SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)F)F |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12832639.png)
![2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B12832647.png)
![3-Iodo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12832651.png)








![2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B12832687.png)
![3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium chloride](/img/structure/B12832691.png)

